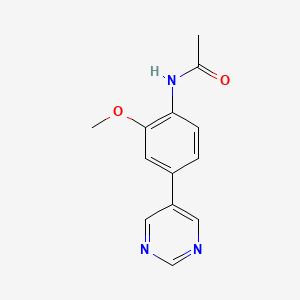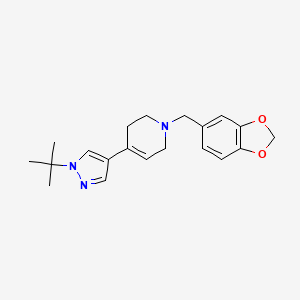![molecular formula C19H21N5O2 B3818977 1-(2-furoyl)-4-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,4-diazepane](/img/structure/B3818977.png)
1-(2-furoyl)-4-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,4-diazepane
Overview
Description
1-(2-furoyl)-4-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,4-diazepane, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic benefits in various diseases. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
1-(2-furoyl)-4-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,4-diazepane exerts its effects by modulating sphingosine-1-phosphate receptors, which are involved in various cellular processes, including cell proliferation, migration, and survival. This compound acts as a functional antagonist of sphingosine-1-phosphate receptors, which leads to the internalization and degradation of the receptors, ultimately resulting in the inhibition of downstream signaling pathways. This compound has also been shown to have immunomodulatory effects by reducing the number of circulating lymphocytes and inhibiting their migration to inflammatory sites.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-apoptotic effects. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, and reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve endothelial function and reduce blood pressure in animal models.
Advantages and Limitations for Lab Experiments
1-(2-furoyl)-4-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,4-diazepane has several advantages for lab experiments, including its well-defined mechanism of action, low toxicity, and availability of various analogs for structure-activity relationship studies. However, this compound also has several limitations, including its poor solubility in water, which can limit its bioavailability and require the use of organic solvents for administration. In addition, this compound can have off-target effects and can interact with other signaling pathways, which can complicate its interpretation in experiments.
Future Directions
There are several future directions for 1-(2-furoyl)-4-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,4-diazepane research, including the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. In addition, this compound can be explored for its potential therapeutic benefits in other diseases, such as diabetes, cardiovascular disease, and inflammatory bowel disease. Furthermore, the mechanisms underlying this compound's effects on angiogenesis and endothelial function can be further investigated to identify potential targets for therapeutic intervention.
Scientific Research Applications
1-(2-furoyl)-4-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,4-diazepane has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, cancer, and Alzheimer's disease. In multiple sclerosis, this compound has been shown to reduce the number of relapses and slow down the progression of the disease. In cancer, this compound has been shown to have anti-tumor effects by inhibiting cell proliferation and inducing apoptosis. In Alzheimer's disease, this compound has been shown to have neuroprotective effects by reducing neuroinflammation and improving cognitive function.
properties
IUPAC Name |
furan-2-yl-[4-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-19(18-3-1-12-26-18)23-9-2-8-22(10-11-23)13-16-4-6-17(7-5-16)24-15-20-14-21-24/h1,3-7,12,14-15H,2,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBJUCBNJMXTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CO2)CC3=CC=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3818897.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3818905.png)

![1-(4-chlorophenyl)-N-({1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3818913.png)

![2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B3818920.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B3818936.png)
![4-(1H-pyrazol-1-ylacetyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B3818940.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3818945.png)
![N-(4-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl}phenyl)acetamide](/img/structure/B3818959.png)
![methyl (2S,4S)-4-[(2,6-dichlorobenzoyl)amino]-1-methylpyrrolidine-2-carboxylate](/img/structure/B3818965.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B3818981.png)
![2-(4-methylphenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B3818999.png)